9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound characterized by the presence of a trifluoromethyl group and a diazatetraphenone core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the trifluoromethylation of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, catalysts, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability, lipophilicity, and binding affinity to target molecules. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Celecoxib: Another pharmaceutical compound with similar structural features.
Trifluoromethylated Ketones: Compounds with similar trifluoromethyl groups used in various applications
Uniqueness
8,8-DIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific combination of structural features, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C25H21F3N2O |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C25H21F3N2O/c1-24(2)12-19-23(20(31)13-24)22(14-6-3-4-8-16(14)25(26,27)28)21-15-7-5-11-29-17(15)9-10-18(21)30-19/h3-11,22,30H,12-13H2,1-2H3 |
InChI Key |
IAZGPNHXSNGOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5C(F)(F)F)C(=O)C1)C |
Origin of Product |
United States |
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